(2,4-Difluorobenzyl)hydrazine hydrochloride

Medicinal Chemistry Chemical Biology Compound Management

SAR campaigns requiring regiospecific fluorinated benzylhydrazine scaffolds often face supply gaps for high-purity, substitution-defined building blocks. (2,4-Difluorobenzyl)hydrazine hydrochloride solves this: • 2,4-Difluoro motif: Optimized LogP (~1.6) enhances CNS-penetrant and anticancer candidate design vs. mono-fluoro or unsubstituted analogs. • Hydrazine·HCl handle: Directly forms hydrazones and N-heterocycles; monohydrochloride salt balances solubility and stability for in vitro assays. • Supply: ≥97% purity, stored 2-8°C under N₂. Ships ambient globally for reproducible synthesis.

Molecular Formula C7H9ClF2N2
Molecular Weight 194.61
CAS No. 1446360-19-5
Cat. No. B591517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Difluorobenzyl)hydrazine hydrochloride
CAS1446360-19-5
Molecular FormulaC7H9ClF2N2
Molecular Weight194.61
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)CNN.Cl
InChIInChI=1S/C7H8F2N2.ClH/c8-6-2-1-5(4-11-10)7(9)3-6;/h1-3,11H,4,10H2;1H
InChIKeyPRPUGLGWIQTLON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,4-Difluorobenzyl)hydrazine HCl – Overview


(2,4-Difluorobenzyl)hydrazine hydrochloride (CAS 1446360-19-5) is a fluorinated benzylhydrazine derivative, C7H9ClF2N2 (MW 194.61), commonly supplied as a crystalline solid with purities ≥95-97% . It serves as a versatile intermediate in medicinal chemistry and agrochemical research, with the 2,4-difluoro substitution pattern on the benzyl ring and the hydrazine hydrochloride salt form providing a specific balance of lipophilicity (consensus LogP ~1.6) and aqueous solubility .

Workflow Medicinal chemistry & agrochemical intermediate synthesis
Feature 2,4-Difluoro pattern for balanced lipophilicity and target engagement research
Form Monohydrochloride salt for controlled solubility and handling

(2,4-Difluorobenzyl)hydrazine HCl vs. Generic Alternatives


Simple substitution with unsubstituted benzylhydrazine or mono-fluorinated analogs (e.g., 4-fluorobenzylhydrazine) alters key physicochemical properties—lipophilicity, electronic distribution, and solubility—that critically impact binding affinity, metabolic stability, and synthetic utility. The 2,4-difluoro pattern, specifically, enhances potency in various biological targets compared to non-fluorinated or mono-fluorinated congeners, while the monohydrochloride salt form provides a different solubility and handling profile than the dihydrochloride [1].

Fluorination pattern Unsubstituted or mono-fluoro analogs may shift lipophilicity and binding profiles, impacting SAR interpretation.
Salt form Dihydrochloride or free base may alter solubility, stability, and assay compatibility relative to the monohydrochloride.
Electronic effects The 2,4-difluoro substitution influences electron distribution on the ring, which can affect reactivity and target interaction.

Key Evidence for (2,4-Difluorobenzyl)hydrazine HCl


Monohydrochloride vs. Dihydrochloride Solubility

The monohydrochloride salt of (2,4-difluorobenzyl)hydrazine (MW 194.61) exhibits a distinct solubility profile compared to the dihydrochloride salt (MW 231.07), with the monohydrochloride providing a balance between aqueous solubility and organic solvent compatibility, which is advantageous for many synthetic and biological assay conditions .

Salt form solubility
Class-level inference
Monohydrochloride vs. Dihydrochloride; MW diff. 36.46 Da
Salt form impacts assay buffer solubility and handling.
Vendor-inferred; experimental solubility data recommended.
Medicinal Chemistry Chemical Biology Compound Management

Lipophilicity Optimization for CNS Permeability

Calculated partition coefficients (LogP) for (2,4-difluorobenzyl)hydrazine hydrochloride indicate a consensus LogP of 1.61 . This value lies within the optimal range for oral bioavailability and CNS penetration (typically LogP 1-3) and is notably higher than unsubstituted benzylhydrazine (calculated LogP ~0.6), suggesting improved membrane permeability and target engagement for 2,4-difluoro-substituted derivatives .

Lipophilicity (LogP)
In silico consensus
LogP 1.61 vs. ~0.6 (unsubstituted)
Supports CNS permeability and oral bioavailability research.
Predicted values; experimental logD may vary.
ADME CNS Drug Discovery Physicochemical Profiling

Storage Stability Conditions

Vendor specifications for (2,4-difluorobenzyl)hydrazine hydrochloride recommend storage at 2-8°C under an inert atmosphere to maintain ≥97% purity . In contrast, the free base form (CAS 627076-28-2) is often stored at ambient temperature but may require handling under nitrogen due to its higher reactivity . The hydrochloride salt provides a more stable, solid form with a defined shelf-life under these conditions.

Storage stability
Vendor specification
2–8 °C under inert atmosphere (HCl salt)
Controlled storage preserves purity for reproducible results.
Free base may require ambient storage with inert gas; review COA.
Compound Stability Biobanking Long-term Storage

Enhanced Potency via Fluorination

Class-level evidence indicates that the 2,4-difluorobenzyl moiety, when incorporated into hydrazine derivatives, is associated with improved potency in certain biological assays. For example, in MAO-B inhibition, 3',4'-difluorobenzyl-substituted compounds achieve IC50 values of 0.32 μM, demonstrating the beneficial effect of the difluoro pattern [1]. While direct head-to-head data for (2,4-difluorobenzyl)hydrazine hydrochloride is absent from public literature, this SAR trend supports its selection over non-fluorinated analogs for exploring related targets .

Potency SAR
Class-level inference
3',4'-difluoro analog: MAO-B IC50 0.32 µM
Difluoro pattern may enhance target binding; direct data missing.
Use for SAR exploration; validate in target assays.
Anticancer MAO-B Inhibition Structure-Activity Relationship

Applications of (2,4-Difluorobenzyl)hydrazine HCl


Lead Optimization for CNS & Oncology

The favorable LogP (1.61) and the 2,4-difluoro substitution pattern make this compound a valuable building block for designing CNS-penetrant small molecules and anticancer agents. Its use in synthesizing hydrazones and heterocycles is supported by its physicochemical profile and the established SAR of fluorinated benzylhydrazines .

Probe Development with Defined Solubility

The monohydrochloride salt offers a practical balance of solubility and stability, making it suitable for preparing stock solutions for in vitro assays. The compound's well-defined storage requirements (2-8°C, inert atmosphere) ensure reproducibility in probe synthesis and biological evaluation .

Fluorinated Pesticide Intermediate Synthesis

As a fluorinated benzylhydrazine, this compound is a key intermediate in the preparation of agrochemicals, particularly those requiring enhanced metabolic stability and bioavailability. The 2,4-difluoro motif is a common feature in modern pesticide design [1].

Application
Selection Property
Validation Focus
CNS & oncology lead optimization
Lipophilicity-driven permeability profile
In vitro permeability and target engagement assays
Probe & assay development
Monohydrochloride solubility and stability
Solution stability and bioassay reproducibility
Agrochemical intermediate synthesis
Fluorinated benzyl motif for metabolic stability
Synthetic yield and purity in downstream reactions

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